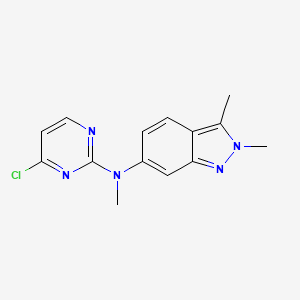

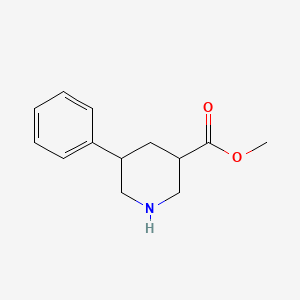

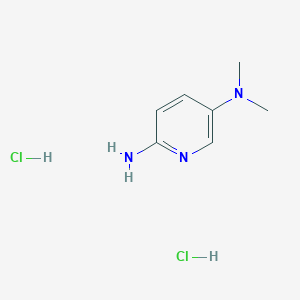

N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2,4-dimethoxybenzylamine . This compound can be prepared by the reduction of 2,4-dimethoxybenzyaldoxime with sodium bis(2-methoxyethoxy)aluminum hydride . The resulting amine can then be acetylated to give the desired product .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment Research

A study investigated a group of 2-benzylpiperidin-N-benzylpyrimidin-4-amines, including derivatives with similar structures to N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine, as multi-targeted Alzheimer's disease (AD) therapeutics. The focus was on anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities to identify multifunctional candidates for AD treatment. N(2)-(1-benzylpiperidin-4-yl)-N(4)-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine, a compound with structural similarities, showed promising results (Mohamed et al., 2012).

Kinase Inhibitor Synthesis

Research on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are structurally related to this compound, explored their potential as kinase inhibitors. The study successfully synthesized two series of compounds potentially applicable in anticancer treatments (Wada et al., 2012).

Amide Protecting Group in Glycosylation

N-(2,4-Dimethoxybenzyl) derivatives have been used as amide protecting groups in glycosylation reactions. Specifically, 2,4-dimethoxybenzyl was employed in the synthesis of glycosyl donors, demonstrating its utility in carbohydrate chemistry (Kelly & Jensen, 2001).

Antifolate Activity in Inhibiting Enzymes

Compounds structurally related to this compound were studied for their antifolate activity, focusing on inhibiting dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds showed potential as antitumor agents, demonstrating their relevance in medicinal chemistry (Robson et al., 1997).

Synthesis of JAK2 Kinase Inhibitor Intermediates

A study on the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, an intermediate of the JAK2 kinase inhibitor AZD1480, involved immobilized amine transaminase from Vibrio fluvialis. This research demonstrates the compound's application in the synthesis of kinase inhibitors, a critical aspect in drug discovery (Semproli et al., 2020).

Wirkmechanismus

Target of action

Compounds with similar structures, such as 2,4-dimethoxybenzylamine, are often used as intermediates in the synthesis of various pharmaceuticals . They can act as nucleophiles in chemical reactions .

Mode of action

Without specific information on this compound, it’s difficult to describe its mode of action. In general, amines like 2,4-dimethoxybenzylamine can participate in a variety of chemical reactions, acting as nucleophiles .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the 2,4-dimethoxybenzyl group has been found to be stable under a variety of conditions, making it useful in multi-step synthesis .

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-18-11-4-3-9(12(5-11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPGZPKIUADKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=C(C=N2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)